molecular formula C12H6F3N3S B3122414 3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile CAS No. 303146-77-2

3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile

Cat. No.: B3122414
CAS No.: 303146-77-2
M. Wt: 281.26 g/mol
InChI Key: DEOMAKHMVUZNCY-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazinecarbonitrile moiety via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile typically involves the reaction of 3-(trifluoromethyl)thiophenol with 2-chloropyrazinecarbonitrile under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The sulfanyl linkage and pyrazine ring contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile
  • 3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinecarbonitrile
  • 3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazolecarbonitrile

Uniqueness

3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine, pyrimidine, and pyrazole analogs.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]sulfanylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3S/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMAKHMVUZNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=CN=C2C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile
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3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile
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3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile

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